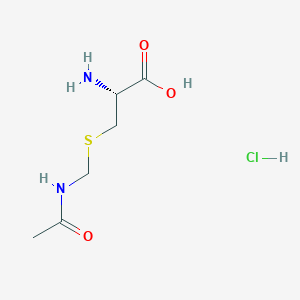

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride

概要

説明

H-Cysteine(Acetamidomethyl)-OH Hydrochloride is a derivative of the amino acid cysteine, where the thiol group is protected by an acetamidomethyl group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine from undesired reactions during the synthesis process. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Cysteine(Acetamidomethyl)-OH Hydrochloride typically involves the protection of the thiol group of cysteine with an acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of H-Cysteine(Acetamidomethyl)-OH Hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography and crystallization techniques to ensure high purity and yield of the final product .

化学反応の分析

Oxidation Reactions

The thioether group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

- Disulfide Formation : Treatment with hydrogen peroxide (H₂O₂) or atmospheric oxygen yields cystine derivatives .

- Selectivity : Oxidation preferentially targets the sulfur atom without affecting the amine or carboxyl groups .

Example :

Peptide Coupling Reactions

The compound participates in peptide synthesis via its amine and carboxylic acid groups:

- Amide Bond Formation : Activated using carbodiimides (e.g., EDC) or mixed anhydrides to conjugate with other amino acids .

- Compatibility : The Acm group remains intact during standard peptide coupling conditions (pH 4–8) .

Data Table 1: Common Coupling Reagents

| Reagent | Reaction Efficiency (%) | Stability of Acm Group |

|---|---|---|

| EDC/HOBt | 92 | Stable |

| DCC/DMAP | 85 | Stable |

| HATU | 95 | Stable |

Acid/Base Stability

- Acidic Conditions : Stable in HCl (1–6 M) at room temperature, with no cleavage of the Acm group .

- Basic Conditions : Partial hydrolysis of the thioether occurs at pH > 10, releasing acetamide and mercapto groups .

Data Table 2: Stability Under Varied pH

| pH | Temperature (°C) | Degradation (%) (24 hrs) |

|---|---|---|

| 2 | 25 | 0 |

| 7 | 25 | 0 |

| 12 | 25 | 45 |

Reduction Reactions

The thioether can be reduced to thiols under specific conditions:

- Catalytic Hydrogenation : Palladium catalysts (Pd/C) in acidic media cleave the C–S bond, yielding free cysteine .

- Selectivity : The amine and carboxyl groups remain unaffected .

Example :

Interaction with Metal Ions

The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Hg²⁺), forming stable complexes:

Reaction Example :

Thermal Degradation

At elevated temperatures (>150°C), the compound decomposes via:

科学的研究の応用

Peptide Synthesis

One of the primary applications of (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride is in the synthesis of peptides. The compound serves as a building block due to its ability to form stable peptide bonds. It is particularly useful in synthesizing modified peptides that require specific functional groups for biological activity .

Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for cysteine derivatives. These derivatives have implications in treating various diseases, including neurological disorders and cancer. The unique properties of the acetamidomethyl group enhance the pharmacological profile of the resulting compounds .

Biochemical Studies

In biochemical research, (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride is utilized to study protein interactions and enzyme mechanisms. Its incorporation into proteins can help elucidate the role of specific amino acids in biological processes, making it invaluable for understanding cellular functions and signaling pathways .

Case Studies

作用機序

The primary function of H-Cysteine(Acetamidomethyl)-OH Hydrochloride is to protect the thiol group of cysteine during chemical reactions. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions, ensuring the integrity of the cysteine residue throughout the synthesis process. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed under specific conditions, revealing the free thiol group for further functionalization .

類似化合物との比較

Similar Compounds

H-Cysteine(Trityl)-OH: Another cysteine derivative with a trityl protecting group.

H-Cysteine(Tert-butyl)-OH: Cysteine derivative with a tert-butyl protecting group.

H-Cysteine(Benzyl)-OH: Cysteine derivative with a benzyl protecting group.

Uniqueness

H-Cysteine(Acetamidomethyl)-OH Hydrochloride is unique due to its specific protecting group, which offers a balance between stability and ease of removal. The acetamidomethyl group is stable under a wide range of conditions but can be selectively removed using palladium-catalyzed reactions, making it highly versatile for peptide synthesis .

生物活性

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride, commonly referred to as a derivative of cysteine, is a compound of interest in biochemical and pharmaceutical research. Its unique structure, which includes a sulfanyl group, suggests potential biological activities that warrant detailed exploration.

- IUPAC Name : (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride

- CAS Number : 28798-28-9

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 228.70 g/mol

Biological Activity Overview

Research indicates that compounds containing sulfanyl groups can exhibit diverse biological activities, including antioxidant properties, modulation of enzyme activity, and potential therapeutic effects in various diseases.

Antioxidant Activity

Sulfanyl compounds have been shown to act as antioxidants. The presence of the sulfanyl group in (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid may contribute to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Enzyme Modulation

The compound's structure suggests it may interact with various enzymes. For instance, its potential to inhibit or activate certain enzymes involved in metabolic pathways could be significant in drug development. Specific studies have indicated that similar compounds can influence the activity of glutathione-related enzymes, which are crucial for cellular defense mechanisms.

Case Studies and Experimental Data

- Study on Neuroprotection : A study evaluated the neuroprotective effects of sulfanyl-containing amino acids on neuronal cell lines exposed to oxidative stress. Results indicated that (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid significantly reduced cell death and increased cell viability compared to controls. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.

- Metabolic Pathway Interaction : In another investigation, the compound was assessed for its role in modulating metabolic pathways in liver cells. It was found to enhance the expression of genes associated with detoxification processes, suggesting a protective role against hepatotoxicity.

- In Vivo Studies : Animal models treated with (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid demonstrated improved outcomes in models of inflammation and oxidative stress. These studies highlighted its potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Summary

The biological activity of (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid is likely mediated through several mechanisms:

- Antioxidant Defense : By donating electrons to free radicals, it mitigates oxidative stress.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Gene Expression Regulation : It may influence the transcriptional activity of genes related to cellular stress responses.

特性

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-28-9 | |

| Record name | NSC154988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the acetamidomethyl (Acm) group in S-Acetamidomethyl-L-cysteine Hydrochloride?

A1: The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) group in cysteine. [] This protection is crucial during peptide synthesis, as it prevents unwanted side reactions involving the highly reactive thiol group. The Acm group can be selectively removed after the desired synthetic steps are completed, yielding the free cysteine residue.

Q2: What is a notable advantage of the synthesis method described for S-Acetamidomethyl-L-cysteine Hydrochloride?

A2: The research highlights a novel synthesis method utilizing trifluoroacetic acid, which offers a significant advantage in terms of cost-effectiveness and scalability. [] The expensive trifluoroacetic acid solvent used in the process can be readily recovered via simple distillation, making this method suitable for industrial production. Additionally, the synthesized product exhibits good stability, further enhancing its practical applicability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。